molecular formula C7H14ClNO2 B2849886 (1S,2R,3S,5S,6R)-6-Aminobicyclo[3.2.0]heptane-2,3-diol;hydrochloride CAS No. 2287239-58-9

(1S,2R,3S,5S,6R)-6-Aminobicyclo[3.2.0]heptane-2,3-diol;hydrochloride

Cat. No. B2849886
CAS RN: 2287239-58-9
M. Wt: 179.64
InChI Key: ORPNUYMVQJGUCM-AMQAFNTPSA-N
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Description

(1S,2R,3S,5S,6R)-6-Aminobicyclo[3.2.0]heptane-2,3-diol;hydrochloride, also known as baclofen, is a GABA-B receptor agonist that is commonly used as a muscle relaxant and antispasmodic agent. It was first synthesized in the 1960s and has since been widely used in clinical practice. However, recent scientific research has shown that baclofen has potential therapeutic applications beyond its traditional use.

Mechanism of Action

Baclofen acts as a GABA-B receptor agonist, which leads to the inhibition of neurotransmitter release and subsequent muscle relaxation. It also has an inhibitory effect on the release of glutamate, which may contribute to its antispasmodic and analgesic effects.
Biochemical and Physiological Effects:
Baclofen has been shown to have a number of biochemical and physiological effects, including the inhibition of neurotransmitter release, modulation of calcium channels, and reduction of glutamate release. It has also been shown to have an effect on the HPA axis and may modulate the release of stress hormones.

Advantages and Limitations for Lab Experiments

Baclofen has several advantages for use in lab experiments, including its well-established safety profile and the availability of a wide range of doses. However, its effects may be dose-dependent, and it may not be suitable for all experimental models.

Future Directions

There are several potential future directions for research on (1S,2R,3S,5S,6R)-6-Aminobicyclo[3.2.0]heptane-2,3-diol;hydrochloride, including its use in the treatment of anxiety disorders, chronic pain, and alcohol use disorder. It may also have potential applications in the treatment of other neurological and psychiatric disorders. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

Baclofen can be synthesized using a variety of methods, including the reaction of 3-chloropropionic acid with piperidine, followed by reduction and cyclization. Another method involves the reaction of 3-bromopropionic acid with piperidine, followed by reduction and cyclization. The resulting product is then purified and converted to the hydrochloride salt form.

Scientific Research Applications

Baclofen has been studied extensively for its potential therapeutic applications in the treatment of alcohol use disorder, anxiety disorders, and spasticity associated with multiple sclerosis and spinal cord injury. It has also been shown to have analgesic properties and may be useful in the treatment of chronic pain.

properties

IUPAC Name

(1S,2R,3S,5S,6R)-6-aminobicyclo[3.2.0]heptane-2,3-diol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c8-5-1-4-3(5)2-6(9)7(4)10;/h3-7,9-10H,1-2,8H2;1H/t3-,4-,5+,6-,7+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORPNUYMVQJGUCM-AMQAFNTPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C1N)CC(C2O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H]1N)C[C@@H]([C@@H]2O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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